molecular formula C17H22F2O2 B13799992 3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate CAS No. 94737-81-2

3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate

Cat. No.: B13799992
CAS No.: 94737-81-2
M. Wt: 296.35 g/mol
InChI Key: LQSKDOMHHYJTAK-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate: is a chemical compound with the molecular formula C20H28F2 . It is characterized by the presence of a difluorophenyl group attached to a butylcyclohexanecarboxylate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To form the cyclohexane ring.

    Alkylation: To introduce the butyl group.

    Electrophilic Aromatic Substitution: To attach the difluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl trans-4-ethylcyclohexanecarboxylate
  • 3,4-Difluorophenyl trans-4-pentylcyclohexanecarboxylate

Uniqueness

3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

94737-81-2

Molecular Formula

C17H22F2O2

Molecular Weight

296.35 g/mol

IUPAC Name

(3,4-difluorophenyl) 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H22F2O2/c1-2-3-4-12-5-7-13(8-6-12)17(20)21-14-9-10-15(18)16(19)11-14/h9-13H,2-8H2,1H3

InChI Key

LQSKDOMHHYJTAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)F)F

Origin of Product

United States

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